Benzo[b]thiophene, 3-(1-naphthalenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides. This one-step intermolecular reaction can produce a wide range of 3-substituted benzothiophenes, including benzo[b]thiophene, 3-(1-naphthalenyl)-. The reaction typically uses o-silylaryl triflates and alkynyl sulfides as starting materials, with cesium fluoride in hot acetonitrile as the reaction medium .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve transition-metal catalyzed reactions. These methods allow for the efficient synthesis of multisubstituted benzothiophenes with good functional group tolerance and versatile C2 functionalizations .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[b]thiophene, 3-(1-naphthalenyl)- include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in a variety of substituted benzothiophene derivatives .
Scientific Research Applications
Benzo[b]thiophene, 3-(1-naphthalenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophene, 3-(1-naphthalenyl)- include:
Thiophene: A simpler sulfur-containing aromatic compound with a single thiophene ring.
Indene: An aromatic hydrocarbon with a fused benzene and cyclopentene ring.
Benzofuran: An aromatic compound with a fused benzene and furan ring.
Indole: An aromatic heterocyclic compound with a fused benzene and pyrrole ring.
Uniqueness
Benzo[b]thiophene, 3-(1-naphthalenyl)- is unique due to its fused ring structure, which combines a benzene ring, a thiophene ring, and a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
55712-59-9 |
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Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1-benzothiophene |
InChI |
InChI=1S/C18H12S/c1-2-8-14-13(6-1)7-5-10-15(14)17-12-19-18-11-4-3-9-16(17)18/h1-12H |
InChI Key |
CAGYGRIXMCDCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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